

Application Notes and Protocols for CRISPR-Cas9 Activation of Streptothricin Gene Clusters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptothricin E

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I. Introduction

Streptothricins are a class of broad-spectrum antibiotics effective against a range of bacteria, including gram-negative pathogens. Their unique structure, consisting of a streptolidine ring, a carbamoylated D-gulosamine moiety, and a poly- β -lysine chain, provides a distinct mechanism of action targeting the bacterial ribosome.[1] The increasing prevalence of antibiotic resistance has renewed interest in streptothricin and other "forgotten" antibiotics. However, the biosynthetic gene clusters (BGCs) responsible for producing streptothricins are often silent or poorly expressed under standard laboratory conditions, hindering their discovery and development.

CRISPR-Cas9 based technologies, particularly CRISPR activation (CRISPRa), offer a powerful and precise tool for awakening these silent BGCs in their native hosts.[2][3] This approach utilizes a catalytically inactive Cas9 (dCas9) protein fused to a transcriptional activator domain. Guided by a single guide RNA (sgRNA), the dCas9-activator complex can be targeted to the promoter region of a specific gene or operon within the streptothricin BGC, thereby initiating transcription and subsequent antibiotic production.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPRa to activate streptothricin BGCs in *Streptomyces* species, a common producer of these antibiotics.[4] While a specific protocol for activating a silent streptothricin cluster has not

been extensively published, the methodologies presented here are adapted from successful CRISPRa-mediated activation of other silent antibiotic BGCs in *Streptomyces*.[\[2\]](#)[\[3\]](#)

II. Quantitative Data on CRISPRa-Mediated Gene Cluster Activation in *Streptomyces*

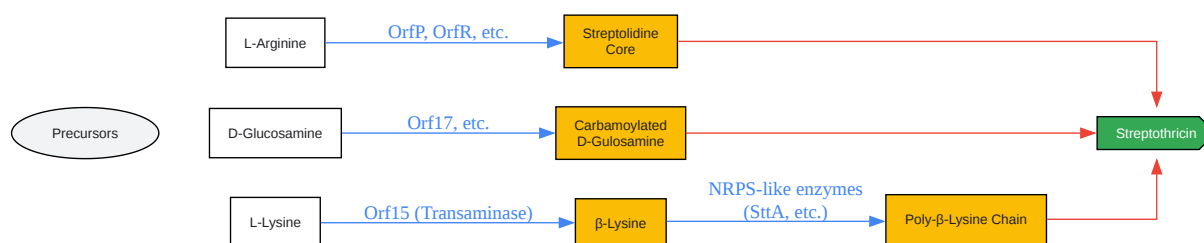
The following table summarizes quantitative data from experiments activating other silent biosynthetic gene clusters in *Streptomyces* species using CRISPR-based technologies. This data is presented to illustrate the potential fold-activation that may be achieved when applying similar techniques to a silent streptothricin gene cluster.

Target Gene Cluster	Host Organism	CRISPR Strategy	Key Target Gene(s) for Activation	Fold Increase in Production (approx.)	Reference
Actinorhodin (ACT)	<i>S. lividans</i>	Promoter Knock-in with CRISPR-Cas9	actII-ORF4 (activator)	Not quantified, visible pigment production	[5]
Undecylprodigiosin (RED)	<i>S. lividans</i>	Promoter Knock-in with CRISPR-Cas9	redD (activator)	Not quantified, visible pigment production	[5]
Jadomycin B (jdB)	<i>S. venezuelae</i>	CRISPRa (dCas9- α NTD)	jadJ (biosynthetic gene)	~15-fold (relative to control)	[2] [3]
mCherry (reporter)	<i>S. venezuelae</i>	CRISPRa (dCas9- α NTD)	mCherry	~8-fold (relative to control)	[2] [3]

III. Signaling and Biosynthetic Pathways

A. Simplified Streptothricin Biosynthetic Pathway

The biosynthesis of streptothricin is a complex process involving multiple enzymatic steps. The key precursors are L-arginine, D-glucosamine, and L-lysine (which is converted to β -lysine).[6] [7] The pathway involves the formation of the streptolidine core from L-arginine, the modification of D-glucosamine, and the non-ribosomal peptide synthesis of the poly- β -lysine tail.[6][8] A simplified representation of this pathway is provided below.

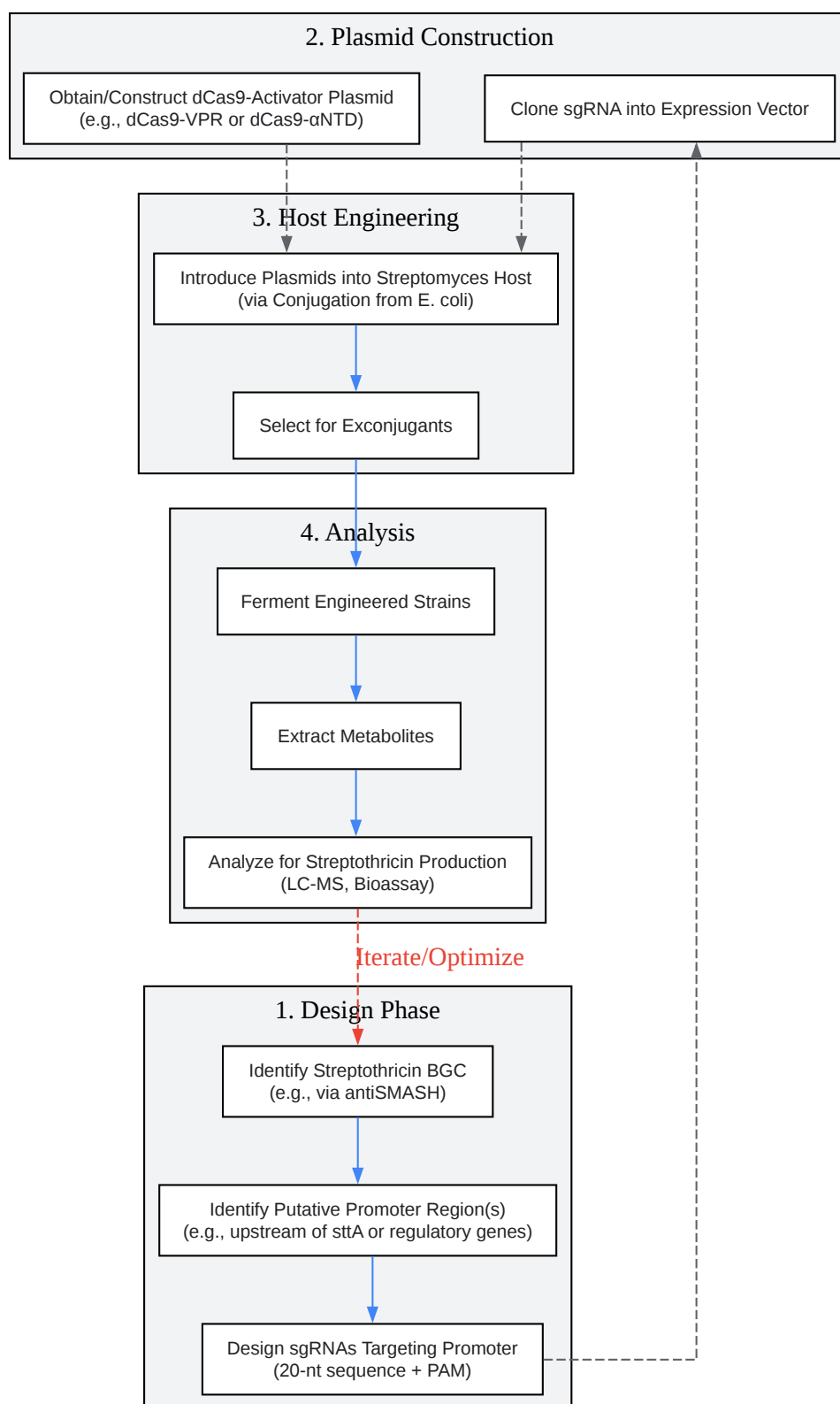


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Caption: Simplified biosynthetic pathway for streptothricin production.

B. CRISPRa Experimental Workflow

The following diagram illustrates the general workflow for activating the streptothricin gene cluster using a dCas9-activator system. The process begins with the identification of the target promoter within the BGC and the design of specific sgRNAs. These components are then introduced into the *Streptomyces* host, and the resulting strains are analyzed for streptothricin production.



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Caption: Experimental workflow for CRISPRa-mediated gene cluster activation.

IV. Experimental Protocols

This section provides detailed, adaptable protocols for the CRISPRa-mediated activation of a streptothricin BGC in a *Streptomyces* host.

Protocol 1: Design of sgRNAs for Streptothricin BGC Activation

Objective: To design sgRNAs that target the dCas9-activator complex to the promoter region of a key biosynthetic or regulatory gene within the streptothricin BGC.

Materials:

- Streptothricin BGC sequence (obtained from NCBI, MIBiG database BGC0000432, or whole-genome sequencing).
- Promoter prediction software (e.g., BPROM) or RNA-seq data.
- sgRNA design software (e.g., CRISPOR, CHOPCHOP).

Methodology:

- Identify Target Promoter:
 - Analyze the streptothricin BGC sequence to identify putative promoter regions. Target areas upstream of the transcription start site (TSS) of key genes.
 - Good candidates include the promoters of pathway-specific regulatory genes or the first gene of a major biosynthetic operon (e.g., *sttA*).[\[2\]](#)
 - For activation, the optimal targeting window is typically between -50 to -400 bp upstream of the TSS.
- sgRNA Design:
 - Using sgRNA design software, input the identified promoter region.

- Search for 20-nucleotide sequences that are immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for *S. pyogenes* Cas9).
- Select 3-4 sgRNA candidates with high on-target scores and low off-target scores.
- Ensure the sgRNA sequences do not contain sequences that would cause premature transcription termination (e.g., poly-T tracts).
- Oligonucleotide Synthesis:
 - Synthesize complementary DNA oligonucleotides for each chosen sgRNA sequence. Add appropriate overhangs for cloning into the sgRNA expression vector (e.g., BbsI restriction sites).

Protocol 2: Construction of CRISPRa Plasmids

Objective: To clone the designed sgRNAs into an expression vector and prepare the dCas9-activator plasmid for introduction into *Streptomyces*.

Materials:

- sgRNA expression plasmid (e.g., pCRISPomyces-sgRNA).
- dCas9-activator expression plasmid. A suitable system for *Streptomyces* is a dCas9 fused to the N-terminal domain of the α subunit of RNAP (α NTD).[\[2\]](#)
- Competent *E. coli* cells for cloning (e.g., DH5 α) and conjugation (e.g., ET12567/pUZ8002).
- Restriction enzymes (e.g., BbsI), T4 DNA ligase, and appropriate buffers.
- Antibiotics for selection.

Methodology:

- Anneal sgRNA Oligonucleotides:
 - Mix equimolar amounts of the complementary sgRNA oligonucleotides.
 - Heat to 95°C for 5 minutes and allow to cool slowly to room temperature to anneal.

- Clone sgRNA into Expression Vector:
 - Digest the sgRNA expression plasmid with the appropriate restriction enzyme (e.g., BbsI).
 - Ligate the annealed sgRNA duplex into the linearized vector.
 - Transform the ligation product into competent *E. coli* DH5 α and select on appropriate antibiotic plates.
 - Verify the correct insertion by Sanger sequencing.
- Prepare Plasmids for Conjugation:
 - Transform the verified sgRNA plasmid and the dCas9-activator plasmid into a methylation-deficient *E. coli* conjugation strain (e.g., ET12567/pUZ8002).
 - Select transformed colonies on plates containing the appropriate antibiotics for both the plasmids and the host strain.

Protocol 3: Conjugation into Streptomyces

Objective: To transfer the CRISPRa system plasmids from *E. coli* into the target *Streptomyces* strain.

Materials:

- *E. coli* conjugation strain carrying the sgRNA and dCas9-activator plasmids.
- Target *Streptomyces* strain.
- ISP4 or SFM agar plates for conjugation.
- Appropriate antibiotics for selection (e.g., nalidixic acid to counter-select *E. coli*, apramycin/hygromycin to select for plasmids).
- *Streptomyces* spore suspension or mycelial culture.

Methodology:

- Prepare Cultures:
 - Grow an overnight culture of the *E. coli* conjugation strain in LB with appropriate antibiotics.
 - Prepare a dense spore suspension or a fragmented mycelial culture of the *Streptomyces* strain.
- Conjugation Mating:
 - Wash the *E. coli* cells twice with antibiotic-free LB to remove antibiotics.
 - Mix approximately 500 μ L of the *E. coli* culture with 500 μ L of the *Streptomyces* spore/mycelial suspension.
 - Spot the mixture onto a dry ISP4 or SFM agar plate and incubate at 30°C for 16-20 hours.
- Selection of Exconjugants:
 - Overlay the plate with water containing the appropriate selection antibiotics (e.g., nalidixic acid and apramycin).
 - Incubate at 30°C for 7-14 days, or until colonies of *Streptomyces* exconjugants appear.
- Isolate and Verify Colonies:
 - Streak the resulting colonies onto new selection plates to obtain pure isolates.
 - Verify the presence of the plasmids in the *Streptomyces* exconjugants by PCR.

Protocol 4: Analysis of Streptothricin Production

Objective: To determine if the CRISPRa system successfully activated the production of streptothricin.

Materials:

- Engineered *Streptomyces* strains and a wild-type/empty-vector control.

- Production medium (e.g., SMMS broth).
- Solvents for extraction (e.g., ethyl acetate, butanol).
- LC-MS system for metabolite analysis.
- Indicator strain for bioassay (e.g., *Bacillus subtilis*).

Methodology:

- Fermentation:
 - Inoculate the engineered and control *Streptomyces* strains into a suitable liquid production medium.
 - Incubate with shaking at 30°C for 5-10 days.
- Metabolite Extraction:
 - Separate the mycelium from the culture broth by centrifugation.
 - Extract the supernatant with an appropriate solvent. The choice of solvent may need to be optimized based on the specific streptothricin variant.
 - Evaporate the solvent and resuspend the crude extract in a suitable solvent (e.g., methanol) for analysis.
- LC-MS Analysis:
 - Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
 - Compare the metabolic profiles of the engineered strains to the control strain.
 - Look for new peaks in the engineered strains corresponding to the expected mass of streptothricin variants (e.g., streptothricin F, m/z 504.28).
- Bioassay (Optional):

- Perform an agar diffusion assay. Spot the crude extracts onto a lawn of an indicator bacterium sensitive to streptothricin.
- Incubate and look for zones of inhibition around the spots from the engineered strains, which would be absent in the control.

V. Conclusion

The CRISPRa system provides a robust and targeted approach for the activation of silent streptothricin biosynthetic gene clusters. By following the adapted protocols outlined in these notes, researchers can systematically attempt to induce the production of these valuable antibiotics in their native *Streptomyces* hosts. This strategy not only facilitates the discovery of novel streptothricin analogs but also provides a platform for strain improvement and metabolic engineering, ultimately aiding in the development of new therapeutics to combat antibiotic-resistant infections.

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- To cite this document: BenchChem. [Application Notes and Protocols for CRISPR-Cas9 Activation of Streptothricin Gene Clusters]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558358#crispr-cas9-techniques-for-activating-streptothricin-gene-clusters]

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